Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxamido and carbamoyl groups. The final step often involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methylthiophene-3-carboxylate: Lacks the ethoxyphenyl group.
Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylcarbamoyl-4-methylthiophene-3-carboxylate: Has a phenyl group instead of an ethoxyphenyl group.
Uniqueness
The presence of the ethoxyphenyl group in Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C24H22N2O7S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-4-31-16-8-6-5-7-15(16)25-22(28)20-13(2)19(24(29)30-3)23(34-20)26-21(27)14-9-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
TWMDXPBOUZLPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.